molecular formula C9H9N3 B12063878 2-Imino-1,2-dihydroquinolin-1-amine

2-Imino-1,2-dihydroquinolin-1-amine

Cat. No.: B12063878
M. Wt: 159.19 g/mol
InChI Key: WDRONSIUETVCRF-UHFFFAOYSA-N
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Description

Contextual Significance of Quinolines and Dihydroquinolines in Organic Chemistry Research

Quinoline (B57606), a heterocyclic aromatic organic compound with the chemical formula C₉H₇N, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. numberanalytics.comwikipedia.org This structural motif is a cornerstone in synthetic and medicinal chemistry. researchgate.net Quinolines and their derivatives are integral to the synthesis of a wide array of compounds, including dyes and agrochemicals. numberanalytics.comwikipedia.org The quinoline ring system is found in numerous natural products, particularly alkaloids, and is a key component of many commercially available drugs. researchgate.net

Partially saturated derivatives of quinoline, such as 1,2-dihydroquinolines, are also of significant interest. nih.gov These compounds serve as important intermediates in the synthesis of more complex molecules and exhibit a range of biological activities themselves. The development of novel synthetic routes to construct these motifs remains a persistent goal for synthetic chemists. nih.gov Traditional methods for synthesizing quinolines often require harsh conditions, such as strong acids, which can be incompatible with more complex molecules. nih.gov Consequently, extensive research has been dedicated to developing milder and more selective transition metal-catalyzed reactions for their synthesis. nih.gov

Overview of Imino Compounds: Fundamental Concepts and Structural Classification

An imine is a functional group or organic compound characterized by a carbon-nitrogen double bond (C=N). wikipedia.orgbyjus.com The nitrogen atom can be bonded to either a hydrogen atom or an organic group. wikipedia.org Imines are the nitrogen analogues of aldehydes and ketones, where the carbonyl oxygen is replaced by an NR group. byjus.combyjus.com They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. wikipedia.orgtaylorandfrancis.com This reaction is reversible and usually requires the removal of water to drive the equilibrium towards imine formation. wikipedia.orgtaylorandfrancis.com

Imines can be classified based on the nature of the groups attached to the carbon-nitrogen double bond. wikipedia.org A primary distinction is made between aldimines, which are derived from aldehydes, and ketimines, derived from ketones. wikipedia.orgbyjus.com Further classification depends on the substituent on the nitrogen atom. If the nitrogen is bonded to a hydrogen atom (R=H), the compound is a primary imine. byjus.com If it is bonded to a hydrocarbyl group, it is a secondary imine, often referred to as a Schiff base. byjus.com When the substituent on the nitrogen is a hydroxyl group (-OH), the imine is called an oxime, and when it is an amino group (-NH₂), it is known as a hydrazone. byjus.com

The structure of the imine functional group is planar, with the C=N bond distance being shorter than a C-N single bond but longer than a C≡N triple bond. wikipedia.org

Positioning of 2-Imino-1,2-dihydroquinolin-1-amine within the Chemical Landscape of 1,2-Dihydroquinolines

This compound, with the molecular formula C₉H₉N₃ and a molecular weight of 159.19 g/mol , is a specific derivative within the 1,2-dihydroquinoline (B8789712) family. scbt.com Its structure is unique in that it incorporates an exocyclic imino group at the 2-position and an amino group at the 1-position of the dihydroquinoline ring system.

This particular arrangement of functional groups distinguishes it from other dihydroquinoline derivatives. For instance, 1,2-dihydroquinoline itself is a simpler structure without these substitutions. nih.govchemspider.com Other related compounds include 2-aminoquinoline, which is an aromatic quinoline rather than a dihydroquinoline, and 4-amino-1,2-dihydroquinolin-2-one, which features a carbonyl group at the 2-position instead of an imino group. nih.govnih.gov

The presence of both an imino and an amino group on the heterocyclic ring suggests a rich and varied reactivity profile for this compound, making it an interesting subject for further investigation in synthetic and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

2-iminoquinolin-1-amine

InChI

InChI=1S/C9H9N3/c10-9-6-5-7-3-1-2-4-8(7)12(9)11/h1-6,10H,11H2

InChI Key

WDRONSIUETVCRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N)N2N

Origin of Product

United States

Synthetic Methodologies for 2 Imino 1,2 Dihydroquinolin 1 Amine and Its Analogs

Copper-Catalyzed Cyclization Approaches

Copper catalysis has emerged as a powerful tool for the construction of heterocyclic scaffolds, offering mild and efficient routes to complex molecules. Several copper-catalyzed methods have been successfully applied to the synthesis of 2-imino-1,2-dihydroquinoline derivatives.

Intramolecular Nucleophilic Capture of Ketenimines from Propargyl Alcohols

A notable copper-catalyzed approach involves the tandem formation of a ketenimine intermediate followed by an intramolecular nucleophilic capture. This strategy has been effectively utilized for the synthesis of 1,2-dihydro-2-iminoquinolines from 1-(o-acetamidophenyl)propargyl alcohols. The reaction proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) between the propargyl alcohol and a sulfonyl azide (B81097), which then rearranges to form a highly reactive N-sulfonylketenimine. The adjacent acetamido group acts as an internal nucleophile, attacking the central carbon of the ketenimine. Subsequent aromatization through the elimination of the acetyl and hydroxy groups, followed by tautomerization, yields the desired 1,2-dihydro-2-iminoquinoline product. nih.gov

This method is tolerant of a variety of substitution patterns on both the phenyl ring and the propargylic position. The use of tertiary propargyl alcohols generally leads to higher yields of the corresponding 4-alkyl-substituted quinoline (B57606) derivatives. organic-chemistry.org The reaction conditions are typically mild, involving a copper(I) catalyst in a suitable solvent.

Table 1: Synthesis of 1,2-Dihydro-2-iminoquinolines via Intramolecular Capture of Ketenimines organic-chemistry.org

EntryPropargyl Alcohol Substrate (R)Sulfonyl Azide (R')ProductYield (%)
1HTs2-Imino-N-tosyl-1,2-dihydroquinoline62
2CH₃Ts4-Methyl-2-imino-N-tosyl-1,2-dihydroquinoline77
3C₂H₅Ts4-Ethyl-2-imino-N-tosyl-1,2-dihydroquinoline75
4PhTs4-Phenyl-2-imino-N-tosyl-1,2-dihydroquinoline72
5HBs2-Imino-N-besyl-1,2-dihydroquinoline58

Note: Ts = p-toluenesulfonyl, Bs = benzenesulfonyl. Reactions carried out under standard copper-catalyzed conditions.

Three-Component Coupling Reactions Utilizing Cu(I) Catalysis

An operationally simple and efficient three-component reaction for the synthesis of (Z)-1,2-dihydro-2-iminoquinolines has been developed utilizing copper(I) catalysis. This method involves the reaction of 1-(2-aminophenyl)ethan-1-ones, sulfonyl azides, and terminal ynones. beilstein-journals.orgyoutube.com The reaction proceeds under mild conditions without the need for a base.

The proposed mechanism involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) between the terminal ynone and the sulfonyl azide to form a copper-triazolide intermediate. This is followed by a ring-opening of the triazole to generate a vinylidene-amido-copper species, which then undergoes condensation with the 2-aminophenyl ethanone. Subsequent intramolecular cyclization and protonation afford the Z-configured 1,2-dihydro-2-iminoquinoline product. The stereoselectivity is attributed to the formation of an intramolecular hydrogen bond. beilstein-journals.org

Table 2: Cu(I)-Catalyzed Three-Component Synthesis of (Z)-1,2-Dihydro-2-iminoquinolines beilstein-journals.org

Entry1-(2-aminophenyl)ethan-1-one (R¹)Terminal Ynone (R²)Sulfonyl Azide (R³)ProductYield (%)
1HCH₃Ts3-Acetyl-4-methyl-N-tosyl-2-imino-1,2-dihydroquinoline96
2HPhTs3-Benzoyl-4-phenyl-N-tosyl-2-imino-1,2-dihydroquinoline85
3ClCH₃Ts6-Chloro-3-acetyl-4-methyl-N-tosyl-2-imino-1,2-dihydroquinoline92
4HCH₃Ns3-Acetyl-4-methyl-N-nosyl-2-imino-1,2-dihydroquinoline88
5BrPhBs6-Bromo-3-benzoyl-4-phenyl-N-besyl-2-imino-1,2-dihydroquinoline78

Note: Ts = p-toluenesulfonyl, Ns = p-nosyl, Bs = benzenesulfonyl. Reactions catalyzed by CuI in MeCN at 80 °C.

Ring-Closing Metathesis (RCM) Strategies

Ring-closing metathesis has become a cornerstone of modern organic synthesis for the construction of cyclic systems. While direct synthesis of 2-imino-1,2-dihydroquinolin-1-amine via RCM is not extensively reported, the formation of the core dihydroquinoline ring through these methods highlights their potential.

Hydrazine-Catalyzed Carbonyl-Olefin Metathesis for Dihydroquinoline Formation

A novel approach to 1,2-dihydroquinolines involves the hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) of N-prenylated 2-aminobenzaldehydes. organic-chemistry.orguwindsor.caed.gov This method provides an alternative to traditional transition-metal-catalyzed routes and is tolerant of various functional groups. organic-chemistry.org The catalytic cycle is proposed to proceed through a [3+2] cycloaddition between the hydrazone, formed from the aldehyde and hydrazine (B178648) catalyst, and the olefin, followed by a retro-[3+2] cycloreversion to furnish the dihydroquinoline and regenerate the catalyst. organic-chemistry.org

Compared to analogous oxygen-containing substrates, the cycloaddition step is slower for the anilide substrates, but the subsequent cycloreversion is more facile. organic-chemistry.orguwindsor.ca This allows for the use of commercially available prenyl bromide to prepare the necessary substrates.

Table 3: Hydrazine-Catalyzed RCCOM for 1,2-Dihydroquinoline (B8789712) Synthesis organic-chemistry.org

EntrySubstrate (N-prenylated 2-aminobenzaldehyde (B1207257) derivative)ProductYield (%)
1N-prenyl-2-aminobenzaldehyde2,2-Dimethyl-1,2-dihydroquinoline85
25-Bromo-N-prenyl-2-aminobenzaldehyde6-Bromo-2,2-dimethyl-1,2-dihydroquinoline91
34,5-Dimethoxy-N-prenyl-2-aminobenzaldehyde6,7-Dimethoxy-2,2-dimethyl-1,2-dihydroquinoline78
4N-prenyl-2-amino-5-nitrobenzaldehyde6-Nitro-2,2-dimethyl-1,2-dihydroquinoline55

Note: Reactions are typically carried out with a hydrazine catalyst in an alcohol solvent with heating.

Ruthenium-Catalyzed Ene-Ene Metathesis

Ruthenium-catalyzed ring-closing ene-ene metathesis of diallylanilines offers a direct route to 1,2-dihydroquinolines. This reaction utilizes Grubbs-type catalysts to facilitate the formation of the heterocyclic ring system through the cyclization of two terminal alkene functionalities. While specific examples leading to this compound are not prominent in the literature, the successful synthesis of the core dihydroquinoline structure demonstrates the viability of this approach for creating the foundational ring system. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the cyclization. Subsequent functionalization of the resulting dihydroquinoline could potentially lead to the desired imino-amine derivatives.

Multi-Component Reaction (MCR) Pathways

Multi-component reactions are highly valued in synthetic chemistry for their ability to construct complex molecules in a single step from three or more starting materials, thereby increasing efficiency and atom economy. The copper-catalyzed three-component reaction described in section 2.1.2 is a prime example of an MCR for the synthesis of 2-imino-1,2-dihydroquinolines. beilstein-journals.orgyoutube.com This one-pot synthesis of (Z)-1,2-dihydro-2-iminoquinolines from 1-(2-aminophenyl)ethan-1-ones, sulfonyl azides, and terminal ynones showcases the power of MCRs in rapidly assembling the target heterocyclic system with high stereoselectivity. beilstein-journals.org The convergence and operational simplicity of this approach make it an attractive strategy for generating a library of substituted 2-imino-1,2-dihydroquinoline derivatives.

Imine-Based Multicomponent Condensations

Multicomponent reactions (MCRs) that proceed through an imine intermediate are a powerful tool for the synthesis of complex heterocyclic structures from simple precursors in a single step. nih.gov The formation of the dihydroquinoline skeleton can be achieved through the reaction of anilines, carbonyl compounds, and a third component, where the initial step is often the formation of an imine from the aniline (B41778) and the carbonyl compound.

One notable example is the Doebner reaction, which traditionally involves an aniline, an aldehyde, and pyruvic acid. thieme-connect.com A modified version of this reaction utilizes a BF3·THF promoter, which facilitates the reaction of anilines, even those with electron-withdrawing groups, with aldehydes. The mechanism is thought to involve the formation of a transient imine-BF3 complex. This complex then reacts with the enol form of pyruvic acid, leading to a dihydroquinoline intermediate after dehydration, which subsequently aromatizes to the quinoline product. thieme-connect.com Control experiments have shown that pre-formed imines can be used directly in this reaction, confirming the viability of the imine-based pathway. thieme-connect.com

Another approach involves the magnesium bromide-catalyzed, solvent-free multicomponent reaction of an aniline with two equivalents of a ketone to regioselectively produce 1,2-dihydroquinolines. researchgate.net Mechanistic studies suggest the in situ formation of an imine from the aniline and one of the ketone molecules is a key step before the annulation to form the heterocyclic ring. researchgate.net The electrophilic character of imines is central to their role in various MCRs, including the Strecker, Mannich, Hantzsch, and Biginelli reactions, which are fundamental in the synthesis of N-heterocycles. nih.govnih.gov

The table below summarizes representative imine-based multicomponent reactions for the synthesis of quinoline and dihydroquinoline derivatives.

Catalyst/PromoterReactantsProduct TypeYield (%)Reference
BF3·THFAniline, Aldehyde, Pyruvic AcidQuinoline-4-carboxylic acidHigh thieme-connect.com
MgBr2Aniline, Ketone (2 equiv.)1,2-DihydroquinolineHigh researchgate.net
L-proline2-hydroxy-1,4-naphthoquinone, Aldehyde, Anilinepara-Naphthoquinone fused dihydroquinoline7-99 researchgate.net

Modified Kabachnik–Fields Reactions for Phosphonated Dihydroquinolines

The Kabachnik-Fields reaction is a three-component reaction that synthesizes α-aminophosphonates from a carbonyl compound, an amine, and a dialkyl phosphite. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone in organophosphorus chemistry, providing access to phosphorus analogs of α-amino acids. wikipedia.org The reaction mechanism can proceed through two main pathways, depending on the nature of the reactants. One pathway involves the initial formation of an imine from the amine and carbonyl, followed by the addition of the phosphite. nih.govnih.gov The alternative pathway involves the formation of an α-hydroxyphosphonate, which then reacts with the amine. nih.gov

Modifications of this reaction can be applied to synthesize phosphonated dihydroquinoline analogs. While direct synthesis of this compound using this method is not explicitly detailed in the provided context, the principles of the Kabachnik-Fields reaction are adaptable. For instance, by using appropriate precursors, such as an o-amino-substituted aromatic aldehyde or ketone, a dihydroquinoline ring system bearing a phosphonate (B1237965) group could potentially be constructed.

The reaction can be catalyzed by both acids and bases, and in some cases, can be performed under solvent-free microwave conditions without a catalyst. organic-chemistry.orgnih.gov The choice of reactants, particularly the basicity of the amine, can influence the reaction pathway. organic-chemistry.org

The table below outlines the general components and products of the Kabachnik-Fields reaction.

Reactant 1Reactant 2Reactant 3ProductReference
Carbonyl (Aldehyde/Ketone)AmineDialkyl Phosphiteα-Aminophosphonate wikipedia.orgorganic-chemistry.org
Aldehyde/KetoneAmineH-phosphinates/Secondary phosphine (B1218219) oxidesα-Aminophosphine oxides nih.gov

Intramolecular Amination and Cyclization Reactions

Iron-Catalyzed Intramolecular Allylic Amination of Phenyl-En-Ols

Iron-catalyzed reactions offer an economical and environmentally friendly approach to C-N bond formation. A notable application is the intramolecular allylic amination of 2-aminophenyl-1-en-3-ols to synthesize 1,2-dihydroquinolines. This method proceeds efficiently under mild conditions, providing good yields of the desired heterocyclic products. organic-chemistry.org The reaction demonstrates high selectivity for allylic C-H amination over other types of C-H bonds and even over aziridination of double bonds. nih.govresearchgate.net The catalyst, often an iron(III) phthalocyanine (B1677752) complex, is inexpensive and non-toxic. nih.gov The mechanism, while proceeding stepwise, involves a rapid radical rebound step, which accounts for the observed stereoretention in certain cases. nih.gov

CatalystSubstrateProductYieldReference
Iron(III) Phthalocyanine2-aminophenyl-1-en-3-ols1,2-DihydroquinolineGood organic-chemistry.org
Iron ComplexAmido-alcoholsQuinolin-2(1H)-ones- rsc.org

Gold(III)-Catalyzed Intramolecular Allylic Amination

Gold catalysts have emerged as powerful tools in organic synthesis, particularly for the activation of alkynes and allenes, as well as for cyclization reactions. rsc.org An efficient synthesis of 1,2-dihydroquinolines can be achieved through the gold(III)-catalyzed intramolecular allylic amination of 2-tosylaminophenylprop-1-en-3-ols. organic-chemistry.org This reaction, often using a AuCl₃/AgSbF₆ catalytic system, is applicable to a broad range of substrates, including those with electron-donating, electron-withdrawing, and sterically demanding groups, affording the products in good yields. organic-chemistry.org Gold(I) catalysts have also been successfully employed in the intramolecular amination of allylic alcohols with alkylamines to form various nitrogen-containing heterocycles, such as pyrrolidines and piperidines, demonstrating high efficiency and stereoselectivity. nih.govnih.govresearchgate.net

Catalyst SystemSubstrateProductYieldReference
AuCl₃/AgSbF₆2-Tosylaminophenylprop-1-en-3-ols1,2-DihydroquinolineGood organic-chemistry.org
(1)AuCl/AgSbF₆(Z)-6-(N-benzylamino)-2-heptenol1-benzyl-2-vinyl piperidine91% nih.gov
(1)AuCl/AgSbF₆(R,Z)-8-(N-benzylamino)-3-octen-2-ol(R,E)-1-benzyl-2-(1-propenyl)piperidine99% nih.govnih.gov

Rhodium(III)-Catalyzed N-Amino-Directed C-H Coupling

Rhodium(III) catalysis has become a prominent strategy for C-H activation and functionalization. researchgate.net A Rh(III)-catalyzed N-amino-directed C-H coupling of hydrazines with 3-methyleneoxetan-2-ones provides an efficient route to 1,2-dihydroquinoline-3-carboxylic acids. organic-chemistry.org This reaction proceeds under mild conditions with a short reaction time and generally high yields, operating through an internal oxidative mechanism. organic-chemistry.org Rhodium catalysts are versatile and have been used in various C-C and C-N bond-forming reactions to construct quinoline and isoquinoline (B145761) frameworks. researchgate.netsnnu.edu.cnacs.org For example, the coupling of quinoline N-oxides with internal diarylalkynes, catalyzed by Cp*Rh(III), leads to 8-functionalized quinolines where the N-oxide acts as a traceless directing group. acs.org

CatalystReactantsProductYieldReference
Rh(III)Hydrazines, 3-Methyleneoxetan-2-ones1,2-Dihydroquinoline-3-carboxylic acidHigh organic-chemistry.org
[CpRhCl₂]₂/AgSbF₆2-Pyridone, AnthranilQuinoline-fused heterocycle- snnu.edu.cn
[CpRh(MeCN)₃][SbF₆]₂N-tert-butylbenzaldimine, Internal alkyneIsoquinolineGood acs.org

Lewis Acid-Catalyzed Cyclizations (e.g., FeCl₃, AgOTf)

Lewis acids are widely used to promote cyclization reactions in the synthesis of heterocyclic compounds. Iron(III) chloride (FeCl₃) has proven to be a superior Lewis acid promoter for the Friedel-Crafts cyclization of substrates to form tetrahydroquinolines, particularly for unsubstituted and alkyl-substituted substrates. researchgate.net For substrates containing heteroatom functionality, a more reactive Lewis acid like aluminum chloride (AlCl₃) may be necessary. researchgate.net In some cases, the use of FeCl₃ can lead to the synthesis of substituted quinoline derivatives through a detosylation/aromatization sequence. researchgate.net Silver triflate (AgOTf) is often used in conjunction with gold catalysts to generate a cationic gold species that is highly effective in promoting cyclizations, such as the intramolecular cyclization of γ-hydroxyalkynones to form 3(2H)-furanones. researchgate.net

Lewis AcidReaction TypeSubstrate TypeProductReference
FeCl₃Friedel-Crafts CyclizationUnsubstituted/alkyl-substitutedTetrahydroquinoline researchgate.net
AlCl₃Friedel-Crafts CyclizationHeteroatom-functionalizedTetrahydroquinoline researchgate.net
AgOTf (with (p-CF₃C₆H₄)₃PAuCl)Intramolecular Cyclizationγ-Hydroxyalkynones3(2H)-Furanone researchgate.net

Derivatization from Pre-Existing Quinoline and Dihydroquinoline Scaffolds

Derivatization strategies are crucial for creating libraries of structurally diverse compounds from a common starting material. For quinoline-based structures, these methods often target reactive sites on the heterocyclic ring or its substituents, allowing for the introduction of various functional groups.

Condensation reactions are a cornerstone in the synthesis of imines and related compounds from pre-existing quinoline scaffolds. These reactions typically involve the acid-catalyzed reaction of a primary amine with a carbonyl compound, such as an aldehyde or ketone, resulting in the formation of a carbon-nitrogen double bond (C=N) and the elimination of a water molecule. wikipedia.orglibretexts.org This approach is fundamental to building the imine functionality seen in the target compound class.

The general mechanism proceeds via a nucleophilic addition of the amine to the carbonyl group, forming an unstable carbinolamine or hemiaminal intermediate. wikipedia.orgnih.gov In an acidic medium, the hydroxyl group of the carbinolamine is protonated, facilitating its removal as water and leading to the formation of an iminium salt, which is then deprotonated to yield the final imine product. wikipedia.orglibretexts.org The pH must be carefully controlled, as excessive acidity can render the starting amine non-nucleophilic by protonating it. libretexts.org

A prominent example of a multi-component condensation is the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on a substrate using formaldehyde (B43269) and a primary or secondary amine. mdpi.com For instance, N-Mannich bases of tetrahydroquinoline have been synthesized through a one-pot, three-component condensation of tetrahydroquinoline (acting as the compound with an acidic proton), formaldehyde, and various amines in the presence of a catalytic amount of hydrochloric acid. mdpi.com

The versatility of condensation reactions allows for the synthesis of a wide array of derivatives by varying the amine and aldehyde/ketone reactants. researchgate.netyoutube.com For example, reacting a quinoline derivative containing a primary amino group with different aromatic aldehydes can produce a series of Schiff base analogs. dergipark.org.trnih.gov

Table 1: Examples of Condensation Reactions for Quinoline Derivatization

Quinoline PrecursorCarbonyl CompoundAmineProduct TypeReference
TetrahydroquinolineFormaldehydeVarious primary/secondary aminesN-Mannich base of tetrahydroquinoline mdpi.com
2-AminoquinolineSubstituted benzaldehydes(Amine is part of precursor)2-(Benzylideneamino)quinoline (Schiff Base) researchgate.netdergipark.org.tr
2-Chloro-3-formyl-8-methyl quinoline4-Nitroaniline(Amine is reactant)N-(4-nitrophenyl)-1-(2-chloro-8-methylquinolin-3-yl)methanimine chemijournal.com
3-(4-amino)phenylimino)-5-fluoroindolin-2-oneVarious alkyl/aryl ketones(Amine is part of precursor)Schiff base analogues of 5-fluoroindolin-2-one nih.gov

Reactions utilizing formamide (B127407) and formic acid are particularly useful for the reductive amination of carbonyl compounds, a process known as the Leuckart reaction. mdpi.com This reaction and its variations can be employed to introduce amino groups onto quinoline scaffolds or to synthesize quinoline derivatives. mdpi.comgoogle.com In this method, a ketone or aldehyde is heated with formamide and formic acid. The formic acid acts as a reducing agent, converting the intermediate N-formyl derivative into the final amine. mdpi.com

The efficiency of the Leuckart reaction can be significantly influenced by reaction conditions such as temperature and the molar ratio of reactants. For example, yields can be improved by increasing the reaction temperature from 160–170 °C to 190–200 °C. mdpi.com Modern adaptations of this reaction utilize microwave-assisted heating to accelerate the process, reducing reaction times from hours to mere minutes. google.com An accelerated Leuckart reaction can be conducted by reacting formamide, formic acid, and a carbonyl compound at temperatures between 150-250 °C in a sealed system. google.com

Beyond the classic Leuckart reaction, formic acid alone or in combination with other reagents can be used for the N-formylation of amines. nih.gov This can be a key step in modifying a pre-existing amino-quinoline. For instance, heating an amine with formic acid at 80 °C under solvent-free conditions can produce the corresponding formamide in good yield. nih.gov

Table 2: Conditions for Accelerated Leuckart-Type Reactions

ParameterCondition (Open System)Condition (Sealed System)Preferred Molar RatiosReference
Temperature 150-200 °C (preferably 180-190 °C)150-250 °C (preferably 190-210 °C)N/A google.com
Formamide:Carbonyl N/AN/A100:1 to 10:1 google.com
Formamide:Formic Acid N/AN/A20:1 to 6:1 (preferably 10:1) google.com

The formation of a Schiff base (or imine) is a critical intermediate step in many synthetic pathways for derivatizing quinoline scaffolds. nih.gov A Schiff base is characterized by a carbon-nitrogen double bond (azomethine group) and is formed through the condensation of a primary amine with an aldehyde or a ketone. researchgate.netdergipark.org.tr These intermediates are versatile, participating in various subsequent reactions to yield more complex molecules.

The synthesis is typically an acid-catalyzed process where the nucleophilic nitrogen of the amine attacks the electrophilic carbon of the carbonyl group. nih.gov This addition forms a transient carbinolamine intermediate, which then undergoes dehydration to form the stable C=N bond of the imine. wikipedia.orgnih.gov The formation of Schiff bases is a reversible reaction, and the removal of water can drive the equilibrium toward the product. wikipedia.org

In the context of quinoline chemistry, a pre-existing quinoline aldehyde, such as 2-chloro-3-formyl quinoline, can react with various anilines to form Schiff base intermediates. chemijournal.com These intermediates can then undergo further nucleophilic substitution or other transformations. chemijournal.comchemijournal.com Similarly, starting with an amino-quinoline, reaction with various aldehydes and ketones produces a range of Schiff bases, which can be the final target compounds or can be reduced to form secondary amines. researchgate.net The stability of Schiff bases, especially those derived from aryl amines, makes them readily isolatable intermediates in multi-step syntheses. wikipedia.org

Table 3: Schiff Base Intermediates from Quinoline Scaffolds

Quinoline-based CarbonylAmine ReactantResulting Schiff Base Intermediate StructureReference
2-Chloro-3-formyl quinolineSubstituted anilines2-Chloro-3-(aryliminomethyl)quinoline chemijournal.com
5-Substituted isatins (indole-2,3-dione)2,6-DiaminopyridineN-[(1,3-dihydro)-2H-indole-2-one]pyridine-2,6-diamine derivative researchgate.net
SalicylaldehydeSubstituted anilinesN-(Aryl)salicylaldimine nih.gov
2-Naphthaldehydeα-Amino acidsN-(2-Naphthylidene)amino acid researchgate.net

Mechanistic Principles and Reactivity Profiles of 2 Imino 1,2 Dihydroquinolin 1 Amine Systems

Fundamental Mechanisms of Imine Formation and Hydrolysis

The hydrolysis of imines is the reverse of their formation and is also generally catalyzed by acid. masterorganicchemistry.comchemistrysteps.commasterorganicchemistry.com The mechanism involves the following key steps:

Protonation : The imine nitrogen is protonated by an acid catalyst, forming a highly electrophilic iminium ion. chemistrysteps.commasterorganicchemistry.com

Nucleophilic Attack : A water molecule acts as a nucleophile, attacking the imine carbon to form a protonated carbinolamine intermediate. chemistrysteps.commasterorganicchemistry.com

Proton Transfer : A proton is transferred from the oxygen to the nitrogen atom. chemistrysteps.com

Elimination : The C-N bond cleaves, eliminating a neutral amine as the leaving group and forming a protonated carbonyl group (an oxonium ion). chemistrysteps.com

Deprotonation : The oxonium ion is deprotonated by a base (like water) to yield the final ketone or aldehyde. chemistrysteps.com

The rate of both formation and hydrolysis is highly dependent on the pH of the medium. The reaction rate is typically maximal at a weakly acidic pH (around 4-5). lumenlearning.commasterorganicchemistry.com At very low pH, most of the amine reactant is protonated and non-nucleophilic, slowing the initial addition step. At high pH, there is insufficient acid to catalyze the elimination of water from the carbinolamine intermediate. lumenlearning.com

Reaction StageKey FeatureCatalyst Role
Imine Formation Condensation of an amine and a carbonyl compound.Acid catalyzes the elimination of water.
Imine Hydrolysis Cleavage of the C=N bond by water.Acid protonates the imine nitrogen, activating it for nucleophilic attack.

Electrophilic and Nucleophilic Character of the Imino Moiety

The imino moiety (C=N) is electronically analogous to a carbonyl group (C=O), possessing a polarized double bond. The nitrogen atom is more electronegative than the carbon atom, resulting in a partial positive charge on the carbon and a partial negative charge on the nitrogen. This inherent polarization confers a dual electrophilic and nucleophilic character upon the imine group.

Electrophilic Character : The imine carbon is susceptible to attack by nucleophiles. This electrophilicity is significantly enhanced upon protonation of the imine nitrogen or coordination to a Lewis acid. The resulting iminium ion is a much more potent electrophile, readily reacting with a wide range of nucleophiles. chemistrysteps.com

Nucleophilic Character : The lone pair of electrons on the imine nitrogen allows it to act as a nucleophile or a base. This is most evident in its reaction with acids.

In the context of 2-imino-1,2-dihydroquinolin-1-amine, the electronic properties of the quinoline (B57606) ring system modulate this reactivity. The aromatic ring can act as an electron-withdrawing group, further increasing the electrophilicity of the imine carbon.

Cycloaddition Chemistry: Imines as Dienophiles and Azadienes

Imines are versatile partners in cycloaddition reactions. Depending on the reaction partner and conditions, the imine moiety can function as either a 2π component (a dienophile) or a 4π component (as part of an azadiene system).

Imines as Dienophiles : The C=N double bond can participate in [4+2] Diels-Alder reactions with dienes, leading to the formation of six-membered heterocyclic rings. In this role, the imine acts as the dienophile.

Imines as Azadienes : When the imine is conjugated with another double bond, it can form a 1-aza- or 2-azadiene system, which can then react as the 4π component in a Diels-Alder reaction with a dienophile.

For 1,2-dihydroquinoline (B8789712) systems, cycloadditions are a known synthetic pathway. For instance, Schiff bases (imines) can react with arynes and alkynes in a formal Diels-Alder reaction to produce 1,2-dihydroquinolines. researchgate.net Furthermore, enantioselective [2+2] cycloadditions involving 1,2-dihydroquinolines have been reported, highlighting the ability of the endocyclic double bond to participate in such transformations. rsc.org The 2-imino-1,2-dihydroquinoline structure could potentially undergo cycloaddition across the C=N bond or engage the quinoline ring system in more complex cycloaddition pathways. researchgate.net

Mannich-Type Reactions Involving Imines as Electrophiles

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base. wikipedia.org The key step in the reaction mechanism is the nucleophilic attack of an enol, enolate, or other C-H acidic compound on an electrophilic iminium ion. wikipedia.orgmdpi.com This iminium ion is typically formed in situ from an amine and an aldehyde. wikipedia.org

Given that the core reactive species is an iminium ion, the this compound system is a prime candidate to participate in Mannich-type reactions. Protonation of the imine nitrogen would generate the corresponding iminium ion, a strong electrophile. This electrophilic intermediate could then be intercepted by a suitable nucleophile, such as an enolizable ketone or a phenol (B47542) derivative. While specific examples involving this compound as the electrophile are not extensively documented, Mannich reactions are widely used for the modification of quinolin-4(1H)-ones and 8-hydroxyquinolines, demonstrating the feasibility of such reactions on the quinoline scaffold. mdpi.comnih.govindexcopernicus.com

ComponentRole in Mannich ReactionExample
Amine Forms the iminium ion.Primary or Secondary Amine
Aldehyde Forms the iminium ion.Formaldehyde (B43269)
C-H Acidic Compound Acts as the nucleophile.Ketone, Phenol

Role of Acid and Base Catalysis in Imine Transformations

Catalysis is fundamental to controlling the reactivity of imine systems. Both Brønsted and Lewis acids, as well as bases, play crucial roles in the transformations of this compound.

Acid Catalysis : As discussed, acid catalysis is pivotal for both imine formation and hydrolysis by activating the reactants. lumenlearning.commasterorganicchemistry.com In other transformations, an acid catalyst (Brønsted or Lewis) protonates or coordinates to the imine nitrogen. This dramatically increases the electrophilicity of the imine carbon, making it susceptible to attack by even weak nucleophiles. For example, copper-catalyzed (Lewis acid) methods have been developed for the synthesis of 2-imino-1,2-dihydroquinolines. researchgate.net

Base Catalysis : Bases are essential for facilitating deprotonation steps within reaction mechanisms. In imine formation, a base removes a proton from the nitrogen to yield the final neutral product. libretexts.org In Mannich-type reactions, a base can be used to generate the nucleophilic enolate from the C-H acidic component. In some cases, bifunctional catalysts possessing both acidic and basic sites can be particularly effective, as seen in the synthesis of related polyhydroquinoline structures. nih.gov

Reductive Amination Pathways through Imine Intermediates

Reductive amination is a powerful method for synthesizing amines from carbonyl compounds. wikipedia.org The process involves the in situ formation of an imine intermediate from a carbonyl compound and an amine, which is then immediately reduced to the corresponding amine without being isolated. masterorganicchemistry.com This one-pot procedure is highly efficient and avoids the problems of over-alkylation often seen in direct alkylation of amines. masterorganicchemistry.com

The compound this compound is itself an imine. Therefore, it can serve as a direct substrate for the reduction step of a reductive amination pathway. Treatment with a suitable reducing agent would convert the imine moiety to an amine, yielding 1,2-diamino-1,2-dihydroquinoline.

Commonly used reducing agents for this purpose include:

Sodium borohydride (B1222165) (NaBH₄)

Sodium cyanoborohydride (NaBH₃CN) masterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) masterorganicchemistry.com

Catalytic hydrogenation (e.g., H₂/Pd) wikipedia.org

Sodium cyanoborohydride is particularly useful as it is selective for the reduction of the protonated iminium ion over the carbonyl group, allowing the entire reaction to be performed in one pot. masterorganicchemistry.com

Intermolecular and Intramolecular Reactivity Control

Controlling the competition between intermolecular and intramolecular reaction pathways is a key aspect of synthetic strategy. The structure of this compound offers possibilities for both types of reactivity.

Intermolecular Reactivity : This involves reactions between two or more separate molecules. All the reactions discussed above—hydrolysis, cycloadditions, Mannich reactions, and reduction—are examples of intermolecular processes where the imine reacts with an external reagent (water, a diene, an enol, a hydride source). Efficient one-pot syntheses of 2-imino-1,2-dihydroquinolines have been developed by controlling the sequence of several intermolecular steps. researchgate.net

Intramolecular Reactivity : This involves reactions where different parts of the same molecule react with each other. The presence of the 1-amino group in this compound introduces the potential for intramolecular reactions. For instance, under certain conditions, the exocyclic amine could potentially react with the imine moiety or another part of the quinoline ring, leading to cyclization or rearrangement products. Intramolecular imine formation and reductive amination are common strategies for synthesizing cyclic amines. masterorganicchemistry.comwikipedia.org The rigid dihydroquinoline framework imposes conformational constraints that can either favor or disfavor certain intramolecular pathways compared to more flexible acyclic systems.

Advanced Spectroscopic and Structural Characterization Methodologies for 2 Imino 1,2 Dihydroquinolin 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the local magnetic fields around atomic nuclei. For 2-Imino-1,2-dihydroquinolin-1-amine, ¹H and ¹³C NMR provide definitive information about the number and types of proton and carbon environments.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the chemical environment of each hydrogen atom. The aromatic protons on the quinoline (B57606) ring are expected to appear in the downfield region (typically δ 6.5–8.5 ppm) due to the deshielding effect of the ring current. netlify.applibretexts.org The protons of the primary amine group (-NH₂) would likely produce a broad signal, the chemical shift of which is sensitive to solvent, concentration, and temperature (typically δ 1.0-5.0 ppm). libretexts.orglibretexts.org The imino proton (>C=NH) may also appear as a distinct signal. The hydrogens on carbons adjacent to the nitrogen atoms are deshielded and typically resonate at chemical shifts between δ 2.3 and 3.0 ppm. libretexts.orglibretexts.org Spin-spin coupling between adjacent, non-equivalent protons would result in characteristic splitting patterns (e.g., doublets, triplets), which helps to establish the connectivity of the atoms. docbrown.infodocbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic C-H 6.5 - 8.5 Multiplets, Doublets
Amine N-H 1.0 - 5.0 Broad Singlet
Imino N-H Variable Singlet

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used, resulting in a spectrum where each unique carbon atom appears as a single line. compoundchem.com The carbon atoms of the aromatic quinoline ring are expected to resonate in the δ 110–160 ppm range. researchgate.netoregonstate.edu The imino carbon (C=N) is characteristically found further downfield, often in the δ 140-160 ppm region. Carbons directly bonded to the electronegative nitrogen atom will also be deshielded and appear in a typical range of 10-65 ppm. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Aromatic C=C 110 - 150
Imino C=N 140 - 160

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of a molecule by measuring its mass with extremely high accuracy. For this compound, with a molecular formula of C₉H₉N₃, the theoretical exact mass can be calculated. scbt.com

HRMS techniques, such as Time-of-Flight (TOF) or Orbitrap, can measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm). mdpi.comacs.org This level of precision allows for the unambiguous determination of the molecular formula, as it can distinguish between compounds that have the same nominal mass but different elemental compositions. nih.gov The experimentally determined mass from an HRMS analysis of this compound would be expected to match the calculated value for [M+H]⁺ or other adducts, providing definitive confirmation of its chemical formula. lookchem.com

Table 3: HRMS Data for this compound

Parameter Value
Molecular Formula C₉H₉N₃
Molecular Weight (Nominal) 159 g/mol

X-ray Crystallography for Solid-State Molecular Structure Elucidation

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com If a suitable single crystal of this compound can be grown, this technique can provide a definitive molecular structure. nih.gov

The analysis would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. researchgate.net This information would confirm the planarity of the quinoline ring system and reveal the geometry of the exocyclic imino and amine groups. Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding involving the amine and imine groups, as well as π-π stacking interactions between the aromatic rings. mdpi.comnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.org The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

The N-H stretching vibrations of the primary amine (NH₂) are expected to appear as two distinct bands in the 3300–3500 cm⁻¹ region. libretexts.orgorgchemboulder.com The C=N stretching of the imine group would likely be observed in the 1620–1680 cm⁻¹ range. mdpi.com Aromatic C=C stretching vibrations from the quinoline ring typically appear around 1500-1600 cm⁻¹. mdpi.com The N-H bending vibration for the primary amine is also expected near 1580-1650 cm⁻¹. orgchemboulder.comwikieducator.org

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Type Expected Frequency (cm⁻¹)
Primary Amine (N-H) Stretch 3300 - 3500 (two bands)
Imine (C=N) Stretch 1620 - 1680
Aromatic Ring (C=C) Stretch 1500 - 1600
Primary Amine (N-H) Bend 1580 - 1650
Aromatic C-H Stretch ~3050

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchgate.net Compounds with conjugated systems, such as this compound, absorb UV or visible light to promote electrons to higher energy molecular orbitals.

The spectrum of this compound is expected to be characterized by strong absorptions arising from π→π* transitions associated with the extended conjugated system of the dihydroquinoline ring and the imino group. researchgate.net These typically occur at shorter wavelengths. Weaker n→π* transitions, involving the promotion of a non-bonding electron from a nitrogen atom to an antibonding π* orbital, may also be observed at longer wavelengths. nist.govnist.gov The position and intensity of these absorption maxima (λ_max) are sensitive to the solvent and the specific electronic structure of the molecule, providing a characteristic fingerprint. researchgate.netresearchgate.net

Table 5: Mentioned Compounds

Compound Name
This compound

Synthetic Applications and Further Chemical Transformations of 2 Imino 1,2 Dihydroquinolin 1 Amine Derivatives

Building Blocks for Diverse Heterocyclic Systems

Derivatives of 2-imino-1,2-dihydroquinolin-1-amine serve as valuable building blocks for the synthesis of a variety of heterocyclic systems. Their utility stems from the presence of multiple reactive sites that can participate in a range of cyclization and condensation reactions.

One notable application is in the synthesis of 2-imino-1,3,4-oxadiazolines. These compounds can be efficiently synthesized from the reaction of acylhydrazides with isothiocyanates. nih.gov The process involves an aerobic oxidation of the acylhydrazide, facilitated by 4-dimethylaminopyridine (B28879) (DMAP) and an isothiocyanate, which generates an acyldiazene intermediate. This intermediate then undergoes a DMAP-mediated annulation with the isothiocyanate to yield the desired 2-imino-1,3,4-oxadiazoline. nih.gov This method is notable for its broad substrate scope and effectiveness on a gram scale. nih.gov

Similarly, 2-imino-1,3,4-thiadiazoles can be synthesized from hydrazides and isothiocyanates through a sequential oxidation and annulation reaction. In this case, the hydrazides are first oxidized with iodine to form N-acyldiazenes, which are then reacted with isothiocyanates in the presence of tris(dimethylamino)phosphine (P(NMe2)3) to afford the 2-imino-1,3,4-thiadiazoles. organic-chemistry.org This metal-free approach is operationally simple and scalable. organic-chemistry.org

The reactivity of the imino group and the adjacent nitrogen atom also allows for the construction of other heterocyclic rings. For instance, reactions with α-ketoamides can lead to the formation of polycyclic imidazolidinone derivatives through a redox-annulation process. nih.gov Additionally, the amino group can be derivatized to introduce other functionalities, which can then be utilized in subsequent cyclization reactions.

The versatility of these building blocks is further demonstrated by their use in multicomponent reactions. A one-pot, three-component condensation reaction involving an aldehyde, an amine, and a tetrahydroquinoline derivative can be used to synthesize N-Mannich bases of tetrahydroquinoline. mdpi.com This reaction proceeds via the formation of a Schiff base, which then acts as an electrophile. mdpi.com

Construction of Fused Quinolines and Related Polycyclic Architectures

The inherent quinoline (B57606) scaffold of this compound derivatives makes them ideal starting materials for the construction of fused quinoline systems and other polycyclic architectures. These reactions often involve intramolecular cyclizations or annulation reactions with bifunctional reagents.

One strategy involves the reaction of the amino group with a suitable electrophile to introduce a side chain that can subsequently cyclize onto the quinoline ring. For example, reaction with a reagent containing both an electrophilic center and a group capable of reacting with the imino nitrogen can lead to the formation of a new fused ring.

Another approach involves the utilization of the existing functional groups to direct the formation of fused systems. For instance, derivatives of this compound can be elaborated to include functionalities that participate in intramolecular cyclization reactions, leading to the formation of polycyclic structures. nih.gov The synthesis of quinolin-imidazo[1,2-a]pyridine and quinolin-pyrido[1,2-a]pyrimidine derivatives exemplifies this approach, where 2-chloroquinoline-3-carbaldehydes are reacted with diamines and other reagents in a one-pot synthesis. researchgate.net

The construction of such fused systems is of significant interest due to the prevalence of these motifs in biologically active molecules and materials science. The ability to readily access these complex structures from this compound derivatives highlights their importance in synthetic organic chemistry.

Chemical Derivatization for Functional Group Interconversion and Scope Expansion

The chemical reactivity of this compound and its derivatives allows for a wide range of functional group interconversions, which significantly expands their synthetic utility. These transformations can be used to introduce new reactive handles, modify the electronic properties of the molecule, or prepare specific target compounds.

The primary amino group is a key site for derivatization. It can undergo standard reactions such as acylation, alkylation, and sulfonylation to introduce a variety of substituents. For example, the reaction with acyl chlorides or anhydrides yields the corresponding amides, while reaction with alkyl halides leads to N-alkylated products. These derivatizations can alter the reactivity of the molecule and provide intermediates for further transformations.

The imino group can also be a target for chemical modification. For instance, it can be hydrolyzed to the corresponding carbonyl group, converting the 2-imino-1,2-dihydroquinoline to a 2-quinolone derivative. This transformation is a useful functional group interconversion that opens up new avenues for synthesis. imperial.ac.uk

Furthermore, the aromatic part of the quinoline ring can be functionalized through electrophilic aromatic substitution reactions, provided the existing substituents direct the incoming electrophile to the desired position. These reactions allow for the introduction of groups such as nitro, halo, and acyl moieties, further expanding the diversity of accessible derivatives.

The Mannich reaction provides another avenue for derivatization, allowing for the introduction of an aminomethyl group. This one-pot, three-component reaction involves an aldehyde, a primary or secondary amine, and the active hydrogen of the quinoline derivative. mdpi.com The resulting Mannich bases can serve as precursors for a variety of other compounds. mdpi.com

Starting MaterialReagent(s)ProductReaction Type
This compoundAcyl chlorideN-(2-Imino-1,2-dihydroquinolin-1-yl)amideAcylation
This compoundAlkyl halide1-Alkyl-2-imino-1,2-dihydroquinolin-1-amineAlkylation
This compoundH2O, H+1-Amino-1,2-dihydroquinolin-2-oneHydrolysis
TetrahydroquinolineFormaldehyde (B43269), AmineN-((1,2,3,4-Tetrahydroquinolin-1-yl)methyl)amineMannich Reaction

Synthesis of Organophosphorus Heterocycles and Phosphorylated Derivatives

The presence of nucleophilic nitrogen atoms in this compound and its derivatives makes them suitable substrates for reactions with phosphorus electrophiles, leading to the synthesis of organophosphorus heterocycles and phosphorylated derivatives. These compounds are of interest due to the unique properties conferred by the phosphorus atom.

The primary amino group can react with various phosphorus(III) and phosphorus(V) reagents. For example, reaction with phosphorus trichloride (B1173362) (PCl3) or phosphoryl chloride (POCl3) can lead to the formation of phosphorus-containing heterocyclic systems through cyclization reactions involving other parts of the molecule. The specific outcome of these reactions will depend on the reaction conditions and the substitution pattern of the starting quinoline derivative.

Alternatively, the amino group can be phosphorylated to introduce a phosphoramidate (B1195095) or related functionality. This can be achieved by reacting the amine with a suitable phosphorylating agent, such as a phosphoryl chloride or a phosphoramidite, in the presence of a base. The resulting phosphorylated derivatives may exhibit interesting biological activities or serve as ligands in coordination chemistry.

Future Perspectives in 2 Imino 1,2 Dihydroquinolin 1 Amine Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of the 1,2-dihydroquinoline (B8789712) core is well-established, with methods like the Skraup synthesis and Friedländer condensation being classical examples. uop.edu.pk However, these often require harsh conditions. Future research will likely focus on developing more sustainable and efficient synthetic routes to 2-imino-1,2-dihydroquinolin-1-amine and its derivatives.

Modern synthetic strategies that could be adapted include:

Transition-metal-catalyzed cyclizations: Palladium-catalyzed reactions have been successfully employed for the synthesis of 1,2-dihydroquinolines from Morita-Baylis-Hillman alcohols. nih.gov Similarly, gold- and iron-catalyzed intramolecular aminations offer mild and efficient pathways. organic-chemistry.org Future work could explore the use of N-protected hydrazine (B178648) derivatives in such catalytic systems to introduce the 1-amino group.

Hydrazine-catalyzed metathesis: A recently developed hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) of N-prenylated 2-aminobenzaldehydes presents a novel approach to 1,2-dihydroquinolines. acs.orgchemrxiv.orgnih.gov Adapting this methodology to incorporate the 2-imino functionality could be a promising avenue.

Multi-component reactions: One-pot multicomponent reactions are highly desirable for their efficiency and atom economy. Designing a convergent synthesis where the quinoline (B57606) core and the exocyclic imino and amino groups are installed in a single step from simple precursors would be a significant advancement. rsc.org

A summary of potential synthetic approaches is presented in Table 1.

Table 1: Potential Future Synthetic Strategies for this compound

Synthetic Strategy Potential Precursors Catalyst/Reagent Examples Key Advantages
Transition-Metal-Catalyzed Cyclization o-Halobenzaldehydes, alkynes, N-amino precursors Pd, Au, Fe, Rh catalysts High efficiency, mild conditions, functional group tolerance organic-chemistry.org
Hydrazine-Catalyzed RCCOM N-allyl-2-aminobenzaldehyde derivatives Hydrazine catalysts Metal-free, atom-economical acs.orgchemrxiv.orgnih.gov

Exploration of Asymmetric Synthesis and Chiral Induction

The introduction of chirality into the dihydroquinoline scaffold can have profound effects on its biological activity. Future research should therefore place a strong emphasis on the development of asymmetric syntheses of this compound derivatives.

Promising approaches include:

Chiral catalysts: The use of chiral transition-metal complexes, such as those based on iridium or rhodium, has proven effective in the asymmetric hydrogenation of quinolines to yield chiral dihydroquinolines. acs.org Organocatalysis, for instance using chiral bisguanidium salts, has also been successfully applied to the asymmetric synthesis of dihydroquinolin-4-ones. nih.gov These catalytic systems could be adapted for the enantioselective synthesis of the target molecule.

Chemoenzymatic methods: Biocatalysis offers a green and highly selective alternative for asymmetric synthesis. Enzymes like ethylenediamine-N,N'-disuccinic acid (EDDS) lyase have been used for the asymmetric hydroamination to produce precursors for chiral dihydrobenzoxazinones and dihydroquinoxalinones. nih.gov Exploring enzymes that can act on quinoline-based substrates could lead to highly enantioenriched products.

Advanced Mechanistic Investigations via In Situ Spectroscopy

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Future studies should employ advanced spectroscopic techniques for in situ monitoring of the reactions leading to this compound. Techniques such as ReactIR (Fourier-transform infrared spectroscopy), in situ NMR spectroscopy, and Raman spectroscopy can provide real-time information on the formation of intermediates and byproducts, catalyst speciation, and reaction kinetics. These insights are invaluable for understanding the intricate details of reaction pathways, such as stepwise radical cycloadditions or concerted processes, which have been studied in photochemical cycloadditions of quinolines. nih.gov

Computational Design and Prediction of Novel Reactivity Patterns

Computational chemistry is a powerful tool for accelerating research by predicting molecular properties and reactivity. Future investigations will undoubtedly leverage computational methods to:

Predict reactivity: Density Functional Theory (DFT) and other quantum chemical methods can be used to model the electronic structure of this compound and predict its reactivity towards various electrophiles and nucleophiles. This can guide the experimental design of new reactions and the synthesis of novel derivatives.

Elucidate reaction mechanisms: Computational studies can map out the potential energy surfaces of proposed reaction pathways, identifying transition states and intermediates. researchgate.net This can help to rationalize experimental observations and to distinguish between different possible mechanisms, as has been done for other heterocyclic syntheses. researchgate.net

Design novel derivatives: By calculating properties such as binding affinities to biological targets, computational screening can prioritize the synthesis of derivatives with desired biological activities or material properties. nih.gov

Integration into Advanced Materials and Chemical Sensing Platforms

The unique electronic and structural features of the this compound scaffold make it an interesting candidate for applications in materials science and chemical sensing.

Fluorescent sensors: Dihydroquinoline derivatives have been shown to act as fluorescent sensors for reactive oxygen species like hydroxyl radicals. acs.orgacs.orgresearchgate.net The N-amino and 2-imino groups on the target molecule could be functionalized with fluorophores and recognition units to create novel chemosensors for various analytes.

Organic electronics: The extended π-system of the quinoline core suggests potential applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Future work could involve the synthesis of polymers or dendrimers incorporating the this compound unit and the evaluation of their photophysical and electronic properties.

Luminescent materials: Quinolines are known to be part of luminescent materials. nih.gov The specific substitution pattern of this compound could lead to interesting photoluminescent properties, which could be tuned by further derivatization.

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are essential for verifying the imino (-NH) and dihydroquinoline aromatic protons. For example, the imino proton typically appears as a singlet near δ 8.5–9.0 ppm, while the dihydroquinoline protons show splitting patterns consistent with a fused bicyclic system .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns indicative of the imino group .
  • HPLC-PDA : Purity assessment (>95%) via reverse-phase chromatography with UV detection at λ = 254 nm .

How does this compound modulate apoptosis pathways in cancer cell lines, and what experimental models are most suitable?

Basic
The compound induces apoptosis by inhibiting anti-apoptotic proteins (e.g., Bcl-2) and activating caspases . Experimental models include:

  • Annexin V/PI staining in human leukemia (HL-60) or breast cancer (MCF-7) cells to quantify early/late apoptosis .
  • Western blotting for cleaved caspase-3 and PARP to confirm proteolytic activation .
  • Flow cytometry to assess mitochondrial membrane potential collapse using JC-1 dye .

How can researchers design dose-response studies to address contradictory reports on the compound’s cytotoxicity across cell types?

Advanced
Contradictions often arise from differences in cell permeability , metabolic activity , or off-target effects . To resolve this:

  • Use isogenic cell lines (e.g., wild-type vs. p53-null) to isolate genetic factors influencing sensitivity .
  • Conduct time-course assays (24–72 hours) to distinguish acute vs. delayed toxicity.
  • Pair ATP-based viability assays (e.g., CellTiter-Glo) with lactate dehydrogenase (LDH) release to differentiate cytostatic vs. cytotoxic effects .

What computational and biochemical approaches are recommended to study the compound’s interaction with kinase targets?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in ATP-binding pockets of kinases (e.g., EGFR or CDK2). Focus on hydrogen bonding with the imino group and hydrophobic interactions with the dihydroquinoline ring .
  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., KinomeScan) at 1–10 μM concentrations to identify off-target inhibition .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD_D) for high-affinity targets .

How do structural modifications to the dihydroquinoline core influence the compound’s bioavailability and metabolic stability?

Q. Advanced

  • Electron-Withdrawing Substituents (e.g., -F at position 6): Enhance metabolic stability by reducing CYP450-mediated oxidation, as shown in microsomal stability assays (t1/2_{1/2} > 60 min vs. 20 min for unmodified analogs) .
  • N-Methylation of the Imino Group : Reduces plasma protein binding (from 95% to 80%) and improves blood-brain barrier penetration in rodent models .
  • PEGylation : Increases aqueous solubility (from 0.1 mg/mL to 5 mg/mL) while maintaining target affinity .

What strategies mitigate batch-to-batch variability in biological activity during large-scale synthesis?

Q. Advanced

  • Quality-by-Design (QbD) : Implement DOE (Design of Experiments) to optimize critical process parameters (e.g., pH, stirring rate) during cyclization .
  • In-Process Analytics : Use inline FTIR to monitor imino group formation in real time .
  • Stability Studies : Store batches under argon at -20°C to prevent imino group oxidation, confirmed by periodic HPLC analysis .

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